molecular formula C15H20O7S B3003274 1,2-Isopropylidene-5-O-tosyl-D-xylofuranose CAS No. 20513-95-5

1,2-Isopropylidene-5-O-tosyl-D-xylofuranose

Cat. No.: B3003274
CAS No.: 20513-95-5
M. Wt: 344.4 g/mol
InChI Key: RMWKMMUSFZVFMX-UHFFFAOYSA-N
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Description

1,2-Isopropylidene-5-O-tosyl-D-xylofuranose: is a stereochemically-defined carbohydrate molecule that belongs to the class of xylosides. It is a crystalline compound with a white to off-white color. This compound is commonly used as a substrate for glycosylation reactions .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1,2-Isopropylidene-5-O-tosyl-D-xylofuranose are not fully understood due to the complexity of the molecule. It is known to be involved in reactions with carbon dioxide (CO2) leading to linear polycarbonates . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.

Molecular Mechanism

The molecular mechanism of action of this compound is complex and not fully understood. It is known to be a purine nucleoside analog , and its anticancer mechanisms rely on inhibition of DNA synthesis, induction of apoptosis, etc .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well documented. It is known to be involved in reactions with carbon dioxide (CO2) leading to linear polycarbonates . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is yet to be fully understood.

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well documented. It is known to be involved in reactions with carbon dioxide (CO2) leading to linear polycarbonates

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Isopropylidene-5-O-tosyl-D-xylofuranose can be synthesized from D-xylose. The synthesis involves the protection of the hydroxyl groups of D-xylose using isopropylidene groups, followed by the tosylation of the 5-hydroxyl group. The reaction conditions typically involve the use of acid catalysts for the protection step and tosyl chloride in the presence of a base for the tosylation step .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1,2-Isopropylidene-5-O-tosyl-D-xylofuranose undergoes various chemical reactions, including:

    Substitution Reactions: The tosyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Reduction Reactions: The compound can be reduced to remove the tosyl group, yielding the corresponding alcohol.

    Oxidation Reactions: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Oxidation: Oxidizing agents like pyridinium chlorochromate or potassium permanganate.

Major Products:

    Substitution: Products depend on the nucleophile used, such as azides, thiols, or ethers.

    Reduction: The corresponding alcohol.

    Oxidation: Ketones or aldehydes.

Scientific Research Applications

1,2-Isopropylidene-5-O-tosyl-D-xylofuranose has several applications in scientific research:

Properties

IUPAC Name

(6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O7S/c1-9-4-6-10(7-5-9)23(17,18)19-8-11-12(16)13-14(20-11)22-15(2,3)21-13/h4-7,11-14,16H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMWKMMUSFZVFMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C3C(O2)OC(O3)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O7S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90942687
Record name 5-O-(4-Methylbenzene-1-sulfonyl)-1,2-O-(1-methylethylidene)pentofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90942687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6893-65-8, 20513-95-5
Record name NSC81710
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81710
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC72557
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72557
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-O-(4-Methylbenzene-1-sulfonyl)-1,2-O-(1-methylethylidene)pentofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90942687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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